Cas no 4471-22-1 (N-Tritylaniline)

N-Tritylaniline is a protected aniline derivative where the amino group is shielded by a trityl (triphenylmethyl) group. This modification enhances stability, preventing unwanted reactions of the primary amine during synthetic processes. The trityl group is selectively removable under mild acidic conditions, allowing for controlled deprotection in multi-step syntheses. N-Tritylaniline is particularly useful in peptide chemistry, nucleoside synthesis, and other applications where temporary amine protection is required. Its crystalline solid form and relatively high solubility in organic solvents facilitate handling and purification. The compound’s robustness under basic conditions and compatibility with various reagents make it a valuable intermediate in fine chemical and pharmaceutical manufacturing.
N-Tritylaniline structure
N-Tritylaniline structure
Product Name:N-Tritylaniline
CAS No:4471-22-1
MF:C25H21N
MW:335.440946340561
MDL:MFCD00014427
CID:333411
PubChem ID:138267
Update Time:2025-10-28

N-Tritylaniline Chemical and Physical Properties

Names and Identifiers

    • N-Tritylaniline
    • Methylamine,N,1,1,1-tetraphenyl
    • N-Trityl-anilin
    • N-trityl-aniline
    • Phenyl-triphenylmethyl-amin
    • Triphenylmethyl-anilin
    • SCHEMBL11279906
    • Benzenamine, N-(triphenylmethyl)-
    • Phenyltriphenylmethylamine
    • MFCD00014427
    • N-Phenyl-N-tritylamine #
    • Methylamine, N,1,1,1-tetraphenyl-
    • N-(Triphenylmethyl)aniline
    • AKOS015839061
    • RFGSRKHZQYWJJW-UHFFFAOYSA-N
    • 4471-22-1
    • FT-0619546
    • CHEMBL2086836
    • FT-0629331
    • DTXSID10196281
    • N-Phenyl-N-tritylamine
    • Benzenemethanamine, N,.alpha.,.alpha.-triphenyl-
    • trityl aniline
    • FT-0604741
    • MDL: MFCD00014427
    • Inchi: 1S/C25H21N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20,26H
    • InChI Key: RFGSRKHZQYWJJW-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 335.16700
  • Monoisotopic Mass: 335.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 6.16360

N-Tritylaniline Security Information

N-Tritylaniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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N-Tritylaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4471-22-1)N-Tritylaniline
Order Number:A1184189
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:54
Price ($):309.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:4471-22-1)N-(TRIPHENYLMETHYL)ANILINE
Order Number:sfd6835
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on N-Tritylaniline

Introduction to N-Tritylaniline (CAS No. 4471-22-1)

N-Tritylaniline, a compound with the chemical formula C13H14N2 and CAS number 4471-22-1, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The N-Tritylaniline structure consists of a phenyl ring substituted with a trityl group (C6H5) at the nitrogen atom, which is further connected to an aniline moiety. This distinctive configuration imparts specific chemical reactivity and stability, making it a valuable intermediate in synthetic chemistry. The presence of both aromatic and amine functional groups allows for diverse interactions with other molecules, facilitating its use in drug design and material science.

In recent years, N-Tritylaniline has been extensively studied for its role in medicinal chemistry. Its derivatives have shown promise as intermediates in the synthesis of bioactive compounds. For instance, researchers have explored its potential in developing novel therapeutic agents targeting neurological disorders. The trityl group, known for its stability and ease of functionalization, enhances the compound's utility in constructing complex molecular architectures.

One of the most compelling aspects of N-Tritylaniline is its application in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including inflammation and cancer progression. By modifying the N-Tritylaniline scaffold, scientists have been able to develop inhibitors that selectively target specific proteases, thereby offering potential treatments for related diseases. Recent studies have highlighted its efficacy in inhibiting matrix metalloproteinases (MMPs), which are implicated in tissue degradation and tumor invasion.

The pharmaceutical industry has also leveraged N-Tritylaniline in the development of antimicrobial agents. The compound's ability to interact with bacterial cell walls and disrupt essential metabolic pathways makes it a promising candidate for combating drug-resistant bacteria. Researchers have reported significant success in synthesizing derivatives that exhibit potent antibacterial activity while minimizing toxicity to human cells.

Beyond pharmaceutical applications, N-Tritylaniline has found utility in materials science. Its aromatic structure and functional groups make it an excellent candidate for designing organic semiconductors and conductive polymers. These materials are integral to the development of flexible electronics, solar cells, and sensors. The stability provided by the trityl group ensures that the compound remains functional under various environmental conditions, enhancing its practical applicability.

The synthesis of N-Tritylaniline typically involves multi-step organic reactions, starting from readily available precursors such as aniline and benzophenone derivatives. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods underscore the compound's importance as a building block in modern synthetic chemistry.

In conclusion, N-Tritylaniline (CAS No. 4471-22-1) is a versatile compound with far-reaching implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced materials engineering. As research continues to uncover new uses for this molecule, its significance is expected to grow further, solidifying its place as a cornerstone of modern chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4471-22-1)N-Tritylaniline
A1184189
Purity:99%
Quantity:5g
Price ($):309.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:4471-22-1)N-(TRIPHENYLMETHYL)ANILINE
sfd6835
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email